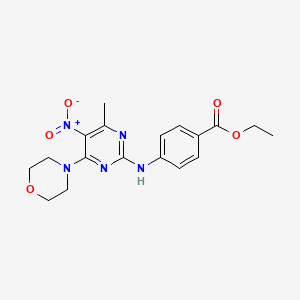![molecular formula C25H34N4O4S B2477599 7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-97-6](/img/structure/B2477599.png)
7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activities
This compound is part of a broader class of chemicals known for their significant potential in pharmaceutical research. Although the specific compound does not have direct research available in the provided sources, related compounds within the quinazoline and triazoloquinazoline families have been synthesized and evaluated for various biological activities. These activities include antibacterial, antitumor, antimicrobial, and agricultural applications, demonstrating the compound's relevance in developing new therapeutic and agricultural agents.
Antibacterial Evaluation
- Novel series of quinazolines, including those related to the compound , have been synthesized and shown potent antibacterial activities against various Gram-positive and Gram-negative bacteria, with some compounds exhibiting higher potency than standard treatments like ciprofloxacin (Nasr, Gineinah, & El-Bendary, 2003).
Antitumor and Antimicrobial Activity
- Research into quinazoline derivatives has uncovered compounds with significant anti-monoamine oxidase and antitumor activities, highlighting the potential for developing new therapeutic agents targeting cancer and psychiatric disorders (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Agricultural Bactericides
- Quinazolin-4-one derivatives have been identified as effective bactericides against phytopathogenic bacteria, offering a new approach to managing agricultural diseases and improving crop protection (Du, Fan, Yang, & Bao, 2018).
Pharmacological Characterization
- Further pharmacological studies have explored the antagonist properties of similar compounds on specific receptors, providing insights into their potential use in developing treatments for conditions like hypertension and seizures, underscoring the broad therapeutic applicability of quinazoline derivatives (Chern, Tao, Yen, Lu, Shiau, Lai, Chien, & Chan, 1993).
properties
IUPAC Name |
7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c30-23(28-13-11-27(12-14-28)18-7-3-1-4-8-18)9-5-2-6-10-29-24(31)19-15-21-22(33-17-32-21)16-20(19)26-25(29)34/h15-16,18H,1-14,17H2,(H,26,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXCOMLUCKRTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2477518.png)
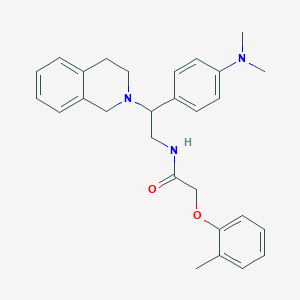
![4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2477524.png)
![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)
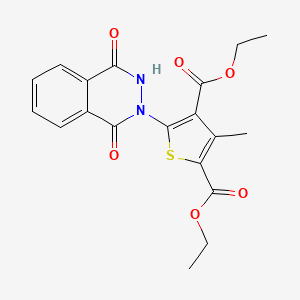
![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)

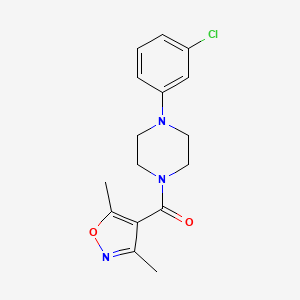
![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)
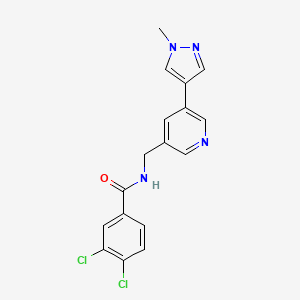
![Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477538.png)
